2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-methoxyphenyl moiety. A sulfanyl (-S-) linker connects the triazole to an acetamide group, which is further substituted with a 2-methoxydibenzo[b,d]furan-3-yl aromatic system. Its synthesis likely involves alkylation of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thione with a chloroacetamide derivative under basic conditions, as seen in analogous protocols .
Properties
Molecular Formula |
C24H21N5O4S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H21N5O4S/c1-31-15-7-5-6-14(10-15)23-27-28-24(29(23)25)34-13-22(30)26-18-12-20-17(11-21(18)32-2)16-8-3-4-9-19(16)33-20/h3-12H,13,25H2,1-2H3,(H,26,30) |
InChI Key |
CALQHGNXJOLIDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the methoxyphenyl and dibenzofuran groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted derivatives with modified functional groups.
Scientific Research Applications
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
- 4-Amino-5-(furan-2-yl) analogs: Derivatives with a furan-2-yl group at position 5 (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(aryl)acetamides) exhibit anti-exudative activity (AEA) comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. However, the 3-methoxyphenyl substituent in the target compound may improve metabolic stability compared to furan, which is prone to oxidative degradation .
- 4-Ethyl or 4-Allyl substituents: Compounds like 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide (CAS 603978-94-5) show reduced AEA compared to amino-substituted triazoles, suggesting the 4-amino group is critical for activity .
Acetamide Substitutions
- Dibenzofuran vs. simpler aryl groups: The 2-methoxydibenzo[b,d]furan-3-yl group in the target compound contrasts with analogs bearing monocyclic aryl groups (e.g., 3-chlorophenyl, 4-fluorophenyl). The dibenzofuran system’s extended aromaticity may enhance binding affinity to inflammatory targets like cyclooxygenase (COX) through hydrophobic interactions .
- Methoxy positioning: Compared to 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide (CAS 840516-11-2), the 3-methoxyphenyl group in the target compound may induce distinct electronic effects, altering charge distribution across the triazole ring .
Anti-Exudative Activity
Key findings from analogous compounds (Table 1):
*Prediction based on enhanced substituent effects (methoxy groups and dibenzofuran).
Key SAR Trends
- Electron-donating groups (e.g., methoxy) on the triazole’s phenyl ring improve AEA by stabilizing charge interactions in enzymatic pockets .
- Bulkier aromatic systems (e.g., dibenzofuran vs. phenyl) enhance activity, likely due to increased van der Waals interactions .
- 4-Amino group necessity: Removal or substitution (e.g., with ethyl or allyl) reduces activity, as seen in CAS 603978-94-5 .
Physicochemical and Spectroscopic Comparisons
NMR Spectral Data
- 1H NMR : The target compound’s dibenzofuran protons are expected to resonate at δ 7.2–8.1 ppm, distinct from simpler aryl analogs (δ 6.8–7.5 ppm). The 3-methoxyphenyl group’s protons would show signals near δ 3.8 ppm (OCH3) and δ 6.7–7.3 ppm (aromatic), aligning with trends in furan-2-yl and 4-ethoxyphenyl analogs .
- IR Spectroscopy : A strong C=O stretch near 1667 cm⁻¹ and C-S stretch at 664 cm⁻¹ are consistent across all analogs .
Biological Activity
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a novel derivative of the triazole class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant case studies.
Chemical Formula and Characteristics
- Chemical Formula : C₁₁H₁₂N₄O₃S
- Molecular Weight : 280.31 g/mol
- IUPAC Name : this compound
- CAS Number : 305336-66-7
Structural Representation
The compound's structure features a triazole ring, a methoxyphenyl group, and a dibenzo[b,d]furan moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties . For instance, studies have shown that compounds similar to the one in focus display activity against various bacterial strains and fungi. The presence of the triazole ring is often linked to this antimicrobial efficacy due to its ability to interfere with fungal cell wall synthesis and inhibit essential enzymes.
Table 1: Antimicrobial Activity of Triazole Derivatives
Antitumor Activity
The compound also shows promise in anticancer research . Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways.
Case Study: Antitumor Effects
A study evaluated the cytotoxic effects of similar triazole compounds on human cancer cell lines. The results indicated that these compounds can significantly reduce cell viability in a dose-dependent manner. Mechanistically, they were found to activate caspase pathways leading to apoptosis.
Analgesic and Anti-inflammatory Effects
Some derivatives within this class have demonstrated analgesic and anti-inflammatory activities. This is particularly relevant for compounds targeting chronic pain conditions or inflammatory diseases.
Research Findings
Research has shown that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation processes. This inhibition results in reduced production of prostaglandins, thereby alleviating pain and inflammation.
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
- Interference with Cell Signaling : It can modulate signaling pathways involved in inflammation and apoptosis.
- Structural Interaction with Biological Targets : The unique structural features allow for effective binding to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
